molecular formula C10H14ClN3O3 B1397601 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride CAS No. 1219976-70-1

5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride

Cat. No. B1397601
M. Wt: 259.69 g/mol
InChI Key: YFNIYAMQBVSIFT-UHFFFAOYSA-N
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Description

5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride, also known as NPMPH, is a chemical compound with the molecular formula C10H14ClN3O3 . It has an average mass of 259.690 Da and a monoisotopic mass of 259.072357 Da . This compound has garnered significant attention in the fields of medicinal chemistry.


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride, involves several steps . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride is represented by the formula C10H14ClN3O3 . This indicates that the compound is composed of 10 carbon atoms, 14 hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride are complex and involve several steps . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

1. Radiosynthesis and Nicotinic Acetylcholine Receptors Study

5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride derivatives have been studied for their affinity to nicotinic acetylcholine receptors. A derivative, 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-[(11)C]methyl-2-(S)-pyrrolidinylmethoxy)pyridine, exhibits high affinity for these receptors, suggesting potential applications in neurological studies using positron emission tomography (Brown et al., 2001).

2. Thermal Intramolecular Hydroxylation

Another research application involves thermal intramolecular hydroxylation reactions with 5-nitropyridine N-oxide derivatives. This process leads to the formation of 5-nitro-2-(2′-hydroxyaryloxy)pyridine, indicating a potential application in synthetic organic chemistry (Sammes et al., 1979).

3. Potential Anticancer Agents Synthesis

The compound has been utilized in synthesizing potential anticancer agents, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

4. Synthesis of Isocyanates

Research has also explored the use of 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride in the catalytic synthesis of isocyanates. This synthesis involves the carbonylation of aromatic nitro compounds, highlighting the compound's role in the production of industrially significant chemicals (Manov-Yuvenskii et al., 1980).

5. Synthesis of Oxazolo[3,2-a]-pyridines

The compound has been used in the synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines, leading to the discovery of new compounds with potential applications in chemical synthesis (Bush & Babaev, 2003).

properties

IUPAC Name

5-nitro-2-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)9-1-2-10(12-6-9)16-7-8-3-4-11-5-8;/h1-2,6,8,11H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNIYAMQBVSIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride

CAS RN

1219976-70-1
Record name Pyridine, 5-nitro-2-(3-pyrrolidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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